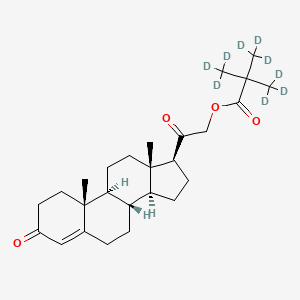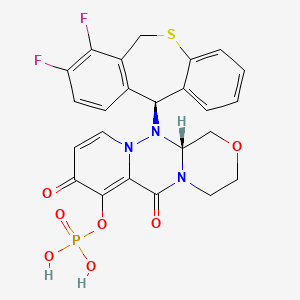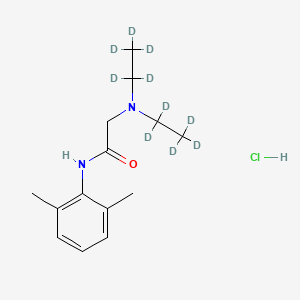
Amino-PEG6-amido-bis-PEG5-N3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Amino-PEG6-amido-bis-PEG5-N3 is a cleavable polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound contains 11 PEG units and an azide group, making it a versatile reagent in click chemistry. It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing alkyne groups and strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing DBCO or BCN groups .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Amino-PEG6-amido-bis-PEG5-N3 is synthesized through a series of chemical reactions involving PEG units and azide groups. The synthesis typically involves the following steps:
PEGylation: The initial step involves the PEGylation of amine groups with PEG units.
Amidation: The PEGylated compound undergoes amidation to introduce amido linkages.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process includes:
Batch Processing: Large batches of the compound are synthesized in reactors.
Purification: The synthesized compound is purified using techniques such as chromatography.
Quality Control: Rigorous quality control tests are conducted to ensure the compound meets the required specifications
Analyse Chemischer Reaktionen
Types of Reactions
Amino-PEG6-amido-bis-PEG5-N3 primarily undergoes click chemistry reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAc): This reaction involves the azide group of the compound reacting with alkyne groups in the presence of copper catalysts.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the azide group reacting with strained alkynes such as DBCO or BCN without the need for a catalyst.
Common Reagents and Conditions
CuAAc: Requires copper catalysts and alkyne-containing molecules.
SPAAC: Requires strained alkynes such as DBCO or BCN.
Major Products Formed
CuAAc: Forms triazole-linked products.
SPAAC: Forms stable triazole-linked products without the need for a catalyst
Wissenschaftliche Forschungsanwendungen
Amino-PEG6-amido-bis-PEG5-N3 has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to link biomolecules such as proteins and nucleic acids.
Medicine: Utilized in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the production of functionalized materials and nanotechnology
Wirkmechanismus
The mechanism of action of Amino-PEG6-amido-bis-PEG5-N3 involves its role as a linker in bioconjugation and drug delivery systems. The azide group allows for specific and efficient conjugation with alkyne-containing molecules through click chemistry reactions. This enables the targeted delivery of therapeutic agents to specific cells or tissues, enhancing the efficacy and reducing the side effects of treatments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amino-PEG4-amido-bis-PEG3-N3: A shorter PEG linker with similar click chemistry properties.
Amino-PEG8-amido-bis-PEG7-N3: A longer PEG linker with enhanced solubility and flexibility.
Uniqueness
Amino-PEG6-amido-bis-PEG5-N3 is unique due to its optimal length of 11 PEG units, providing a balance between solubility, flexibility, and stability. This makes it particularly suitable for use in ADCs and other bioconjugation applications .
Eigenschaften
Molekularformel |
C48H94N10O21 |
|---|---|
Molekulargewicht |
1147.3 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[1,3-bis[3-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propan-2-yl]propanamide |
InChI |
InChI=1S/C48H94N10O21/c49-4-12-63-18-24-69-30-36-75-42-41-74-35-29-68-23-17-62-9-3-48(61)56-45(43-78-10-1-46(59)52-5-13-64-19-25-70-31-37-76-39-33-72-27-21-66-15-7-54-57-50)44-79-11-2-47(60)53-6-14-65-20-26-71-32-38-77-40-34-73-28-22-67-16-8-55-58-51/h45H,1-44,49H2,(H,52,59)(H,53,60)(H,56,61) |
InChI-Schlüssel |
JBQBXFBDBXMVJE-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOCCOCCOCCOCCOCCN)C(=O)NC(COCCC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-])COCCC(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


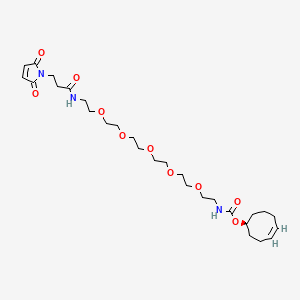
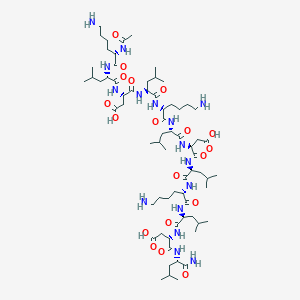
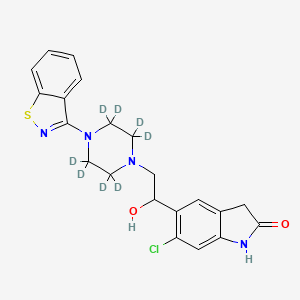
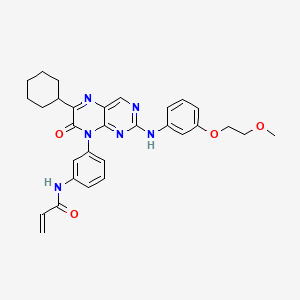
![cyclo[N(Me)Ala-bAla-D-OLeu-aMePro-aMeIle-N(Me)Val]](/img/structure/B12422780.png)

![N-[3-[(1R)-1-hydroxy-2-[2-[(3-methyl-2H-indazol-6-yl)oxy]ethylamino]ethyl]phenyl]cyclobutanesulfonamide](/img/structure/B12422790.png)

